N-(3,4-dimethylphenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl ring substituted with dimethyl groups and a pyrimidinyl group with a hydroxy and methoxymethyl substitution, connected via a sulfanyl linkage to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The initial steps often include the preparation of the pyrimidinyl and phenyl intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the formation of the acetamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The phenyl and pyrimidinyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in sensitive applications.
Uniqueness
N-(3,4-dimethylphenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl ring, pyrimidinyl group, and sulfanyl-acetamide linkage sets it apart from other compounds, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-10-4-5-12(6-11(10)2)17-15(21)9-23-16-18-13(8-22-3)7-14(20)19-16/h4-7H,8-9H2,1-3H3,(H,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSAEOZPNJKDJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)COC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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